
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to hydroxyl or other functional groups.
Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism by which 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The presence of the 4-methylphenyl group enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-(4-methylphenyl)-: Lacks the oxide group, resulting in different reactivity and applications.
1H-Imidazole, 1-(4-chlorophenyl)-, 3-oxide:
1H-Imidazole, 1-(4-methoxyphenyl)-, 3-oxide: The methoxy group introduces different electronic effects, impacting the compound’s reactivity.
Uniqueness: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is unique due to the combination of the 4-methylphenyl group and the oxide functional group. This combination enhances its chemical reactivity and broadens its range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
172534-83-7 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C10H10N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-8H,1H3 |
InChI-Schlüssel |
ZUZXKQWAVVFYOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C[N+](=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



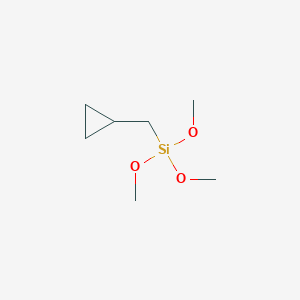
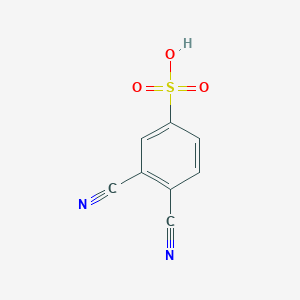

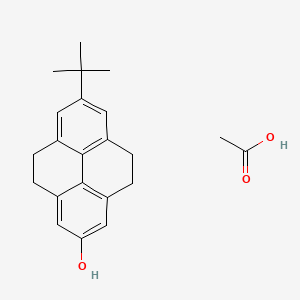
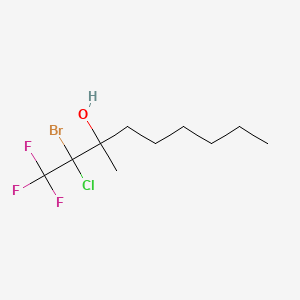
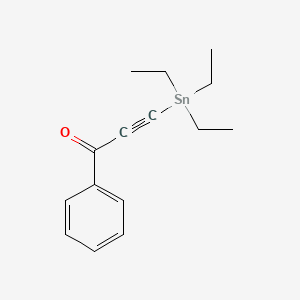
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)

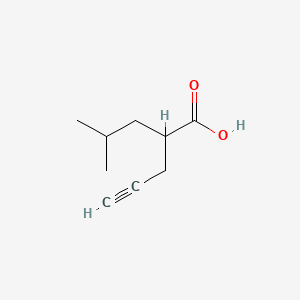
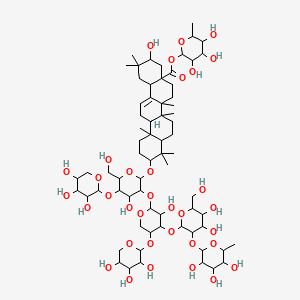
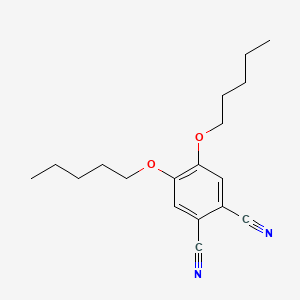

![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
